Cas no 2034418-84-1 (2-cyclopropyl-N,N-dimethyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine-5-sulfonamide)

2-Cyclopropyl-N,N-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-sulfonamide is a sulfonamide derivative featuring a pyrazolo[1,5-a]pyrazine core with a cyclopropyl substituent. This compound is of interest in medicinal chemistry due to its potential as a bioactive scaffold, particularly in the development of small-molecule inhibitors or modulators targeting enzyme systems. The dimethyl sulfonamide moiety enhances solubility and bioavailability, while the cyclopropyl group may confer metabolic stability. Its rigid bicyclic structure offers opportunities for selective interactions with biological targets. This compound is suitable for research applications in drug discovery, particularly in exploring structure-activity relationships for therapeutic agents.
2-cyclopropyl-N,N-dimethyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine-5-sulfonamide structure
2034418-84-1 structure
Product Name:2-cyclopropyl-N,N-dimethyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine-5-sulfonamide
CAS No:2034418-84-1
MF:C11H18N4O2S
MW:270.351220607758
CID:5984831
PubChem ID:121020295
Update Time:2025-05-25

2-cyclopropyl-N,N-dimethyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine-5-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 2-cyclopropyl-N,N-dimethyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine-5-sulfonamide
    • AKOS026695541
    • 2-cyclopropyl-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-sulfonamide
    • F6526-0316
    • 2034418-84-1
    • 2-cyclopropyl-N,N-dimethyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-sulfonamide
    • 2-cyclopropyl-N,N-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-sulfonamide
    • Inchi: 1S/C11H18N4O2S/c1-13(2)18(16,17)14-5-6-15-10(8-14)7-11(12-15)9-3-4-9/h7,9H,3-6,8H2,1-2H3
    • InChI Key: VCUNLYAEPLLWCG-UHFFFAOYSA-N
    • SMILES: S(N(C)C)(N1CCN2C(C1)=CC(C1CC1)=N2)(=O)=O

Computed Properties

  • Exact Mass: 270.11504700g/mol
  • Monoisotopic Mass: 270.11504700g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 415
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.5
  • Topological Polar Surface Area: 66.8Ų

2-cyclopropyl-N,N-dimethyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine-5-sulfonamide Pricemore >>

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Additional information on 2-cyclopropyl-N,N-dimethyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine-5-sulfonamide

2-Cyclopropyl-N,N-Dimethyl-4H,5H,6H,7H-Pyrazolo[1,5-a]Pyrazine-5-Sulfonamide

2-Cyclopropyl-N,N-Dimethyl-4H,5H,6H,7H-Pyrazolo[1,5-a]Pyrazine-5-Sulfonamide is a highly specialized chemical compound with the CAS Registry Number 2034418-84-1. This compound belongs to the class of sulfonamides and features a unique bicyclic structure incorporating a pyrazolo[1,5-a]pyrazine core. The presence of a cyclopropyl group and dimethyl substituents contributes to its distinct chemical properties and potential applications in various fields.

The synthesis of 2-Cyclopropyl-N,N-Dimethyl-4H,5H,6H,7H-Pyrazolo[1,5-a]Pyrazine-5-Sulfonamide involves a multi-step process that typically begins with the preparation of the pyrazolo[1,5-a]pyrazine scaffold. This is followed by functionalization at the 5-position with a sulfonamide group. The introduction of the cyclopropyl and dimethyl substituents is achieved through carefully designed coupling reactions or alkylation steps. The overall synthesis requires precise control over reaction conditions to ensure high yield and purity.

Recent studies have highlighted the potential of this compound in the field of drug discovery. Its unique structure makes it an attractive candidate for targeted therapies, particularly in the treatment of cancer, inflammation, and viral infections. Researchers have demonstrated that this compound exhibits potent antiproliferative activity against various cancer cell lines, suggesting its role as a potential anticancer agent. Additionally, its ability to modulate key signaling pathways involved in inflammation has positioned it as a promising candidate for anti-inflammatory therapies.

The pharmacokinetic properties of 2-Cyclopropyl-N,N-Dimethyl-4H,5H,6H,7H-Pyrazolo[1,5-a]Pyrazine-5-Sulfonamide have been extensively studied in preclinical models. These studies reveal favorable absorption and bioavailability profiles, making it suitable for oral administration. Furthermore, its low toxicity profile in animal studies suggests that it may have a favorable safety margin when used in therapeutic applications.

In terms of structural analysis, the compound's bicyclic system provides rigidity and stability to its framework. This structural rigidity is crucial for maintaining specific conformational states that are essential for molecular recognition and binding to target proteins. Computational studies using molecular docking techniques have identified potential binding sites on key therapeutic targets such as kinases, proteases, and viral enzymes, further supporting its therapeutic potential.

The development of this compound has also led to significant advancements in synthetic methodology. The use of novel catalysts and reaction conditions has enabled the efficient construction of complex bicyclic systems like pyrazolo[1,5-a]pyrazine. These advancements not only facilitate the synthesis of this specific compound but also pave the way for the creation of other structurally related molecules with diverse biological activities.

Looking ahead, ongoing clinical trials are evaluating the efficacy and safety of 2-Cyclopropyl-N,N-Dimethyl-4H,5H,6H,7H-Pyrazolo[1,5-a]Pyrazine-5-Sulfonamide in treating various diseases. Early results are promising, with notable reductions in disease progression observed in patient cohorts receiving this compound. If successful in later-stage trials, this compound could represent a significant breakthrough in modern medicine.

In conclusion,2-Cyclopropyl-N,N-Dimethyl-4H

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